

3-Chloro-4-hydroxybenzaldehyde and its structural isomers

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Compound of Interest

Compound Name: 3-Chloro-4-hydroxybenzaldehyde

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An In-depth Technical Guide to **3-Chloro-4-hydroxybenzaldehyde** and its Structural Isomers

Foreword

In the landscape of modern organic synthesis, the utility of a chemical intermediate is measured by its versatility, reactivity, and the ultimate value of its derivatives. **3-Chloro-4-hydroxybenzaldehyde** is a compound that exemplifies these qualities. As a substituted aromatic aldehyde, it serves as a critical nexus for the synthesis of a wide array of high-value molecules, from pharmaceuticals to fragrances.^{[1][2]} However, a comprehensive understanding of this molecule cannot be achieved in isolation. Its true synthetic potential is revealed when studied in conjunction with its structural isomers, each possessing a unique electronic and steric profile that dictates its reactivity and potential applications.

This guide provides an in-depth exploration of **3-chloro-4-hydroxybenzaldehyde** and its key isomers. It is designed for researchers, chemists, and drug development professionals who require not just procedural knowledge, but a deeper, mechanistic understanding of these compounds. We will delve into their physicochemical properties, validated synthetic protocols, comparative analysis, and critical applications, grounding all claims in authoritative literature.

Core Compound Profile: 3-Chloro-4-hydroxybenzaldehyde

3-Chloro-4-hydroxybenzaldehyde (CAS: 2420-16-8) is a bifunctional organic compound featuring a benzaldehyde core substituted with a hydroxyl group and a chlorine atom.^[3] The para position of the hydroxyl group and the meta position of the chlorine atom relative to the aldehyde create a specific electronic environment that is foundational to its role as a chemical building block.^[4]

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a compound are paramount for its identification, purification, and the prediction of its behavior in chemical reactions.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ ClO ₂	[1][3][5]
Molecular Weight	156.57 g/mol	[3][4]
Appearance	White to light yellow/orange powder or crystal	[1][6][7][8]
Melting Point	133-137 °C; 145-147 °C	[1][4][5][6]
Boiling Point	150 °C (at 14 mmHg); 251.1 °C (at 760 mmHg)	[5][6]
pKa	6.30 ± 0.18 (Predicted)	[6]
IUPAC Name	3-chloro-4-hydroxybenzaldehyde	[3]

Note on Melting Point Discrepancy: Different sources report varying melting point ranges. This can be attributed to the purity of the analyzed sample and the analytical method used. Researchers should consider the reported range as a guide and confirm identity using spectroscopic methods.

Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl₃): δ (ppm): 9.840 (s, 1H, -CHO), 7.898-7.894 (d, 1H, Ar-H), 7.749-7.724 (dd, 1H, Ar-H), 7.164-7.143 (d, 1H, Ar-H), 6.288 (s, 1H, -OH).^[6] The downfield shift of

the aldehydic proton is characteristic, while the splitting patterns of the aromatic protons confirm the 1,2,4-trisubstitution pattern.

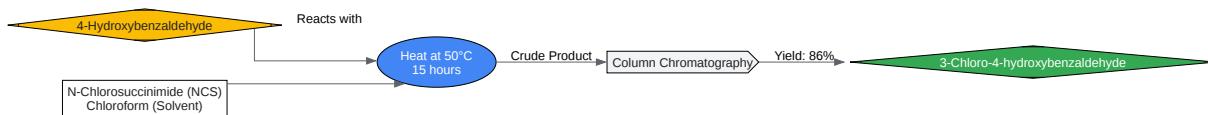
- IR Spectroscopy: Key stretches include a broad O-H band (approx. 3200-3600 cm^{-1}) and a strong C=O stretch from the aldehyde (approx. 1680-1700 cm^{-1}).[9]

Synthesis of 3-Chloro-4-hydroxybenzaldehyde: A Tale of Two Strategies

The synthesis of **3-chloro-4-hydroxybenzaldehyde** can be approached from two primary directions: electrophilic chlorination of a pre-existing aldehyde or formylation of a substituted phenol. The choice of strategy is often dictated by the availability of starting materials, scalability, and desired purity.

Strategy 1: Electrophilic Chlorination of 4-Hydroxybenzaldehyde

This is a direct and efficient method for laboratory-scale synthesis, leveraging a common starting material. The hydroxyl group is an activating, ortho, para-director. Since the para position is blocked by the aldehyde, chlorination is directed to the ortho position.



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Caption: Synthesis of **3-Chloro-4-hydroxybenzaldehyde** via chlorination.

This protocol is adapted from established laboratory procedures.[6]

- Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 g, 8.18 mmol) dissolved in chloroform (10 ml), add N-chlorosuccinimide (NCS) (1.1 g, 8.18 mmol).

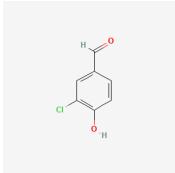
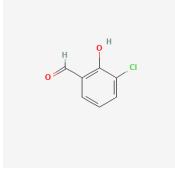
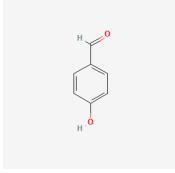
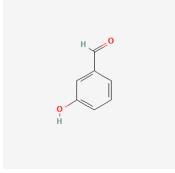
- Expertise & Experience: Chloroform is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under these reaction conditions. NCS is a preferred chlorinating agent for activated rings as it is an easily handled solid and provides a source of electrophilic chlorine without the hazards of using chlorine gas.
- Reaction Execution: Heat the reaction mixture to 50°C and stir for 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the chloroform.
- Extraction: Dissolve the residue in ethyl acetate (25 ml). Wash the organic layer sequentially with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate.
 - Trustworthiness: The aqueous washes are critical for removing the succinimide byproduct and any unreacted polar materials. Drying with sodium sulfate ensures the removal of residual water, which is essential for obtaining a clean product upon final solvent evaporation.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (eluent: 12% ethyl acetate in hexane) to yield pure **3-chloro-4-hydroxybenzaldehyde**.^[6]

Strategy 2: Formylation of 2-Chlorophenol

An alternative approach involves introducing the aldehyde group onto a 2-chlorophenol backbone. This is typically achieved via electrophilic aromatic substitution reactions like the Reimer-Tiemann or Vilsmeier-Haack reactions. These methods are particularly valuable when constructing isomers from different chlorophenol precursors.

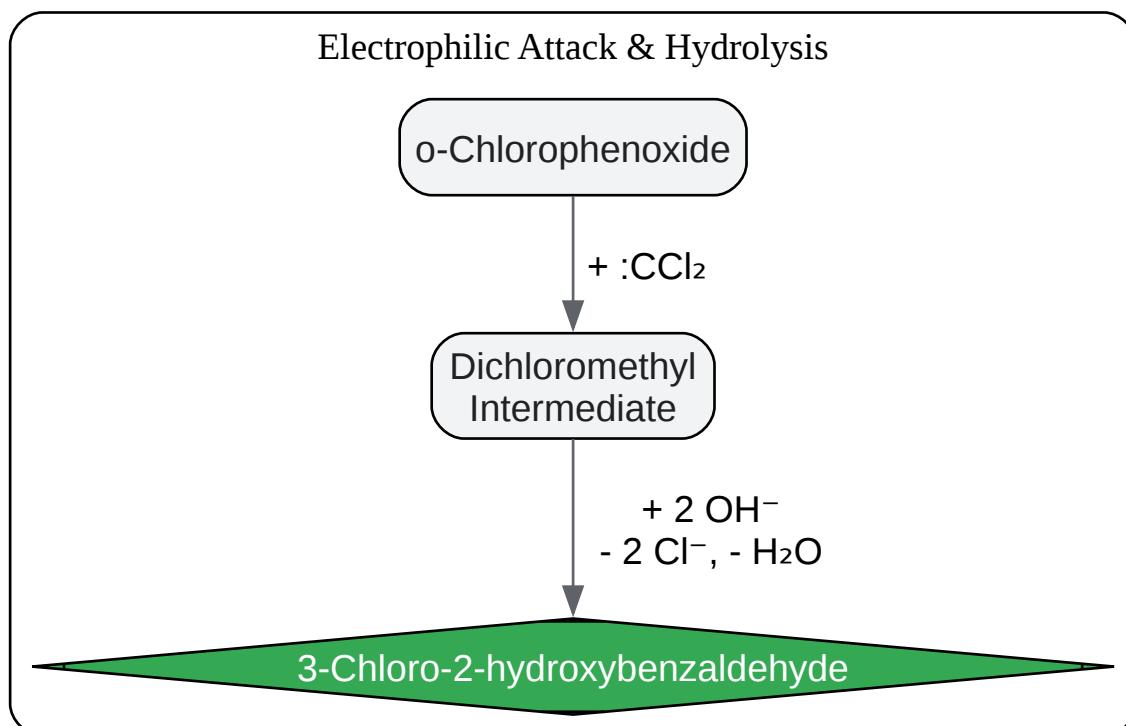
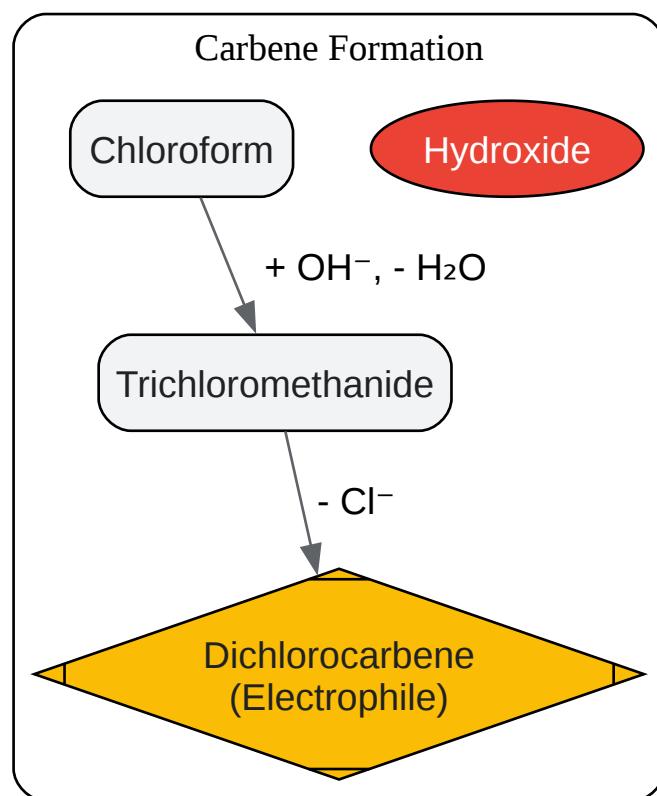
A Comparative Analysis of Key Structural Isomers

The positioning of the chloro and hydroxyl substituents dramatically influences the properties and reactivity of the benzaldehyde. Below is a comparison of the target compound with two other significant isomers.

Isomer	Structure	IUPAC Name	CAS No.	Melting Point (°C)	Key Synthetic Precursor
Target		3-Chloro-4-hydroxybenzaldehyde	2420-16-8	133-137	4-Hydroxybenzaldehyde or 2-Chlorophenol
Isomer A		3-Chloro-2-hydroxybenzaldehyde	1927-94-2	51-53	o-Chlorophenol [10]
Isomer B		4-Hydroxybenzaldehyde	123-08-0	116	Phenol [11]
Isomer C		3-Hydroxybenzaldehyde	100-83-4	106	3-Nitrobenzaldehyde [12]

Synthesis of Isomers: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, proceeding via a dichlorocarbene electrophile.[\[13\]](#)[\[14\]](#) It is an excellent demonstration of how starting with an isomeric precursor (o-chlorophenol instead of phenol) leads to a different isomeric product.



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Caption: Mechanism of the Reimer-Tiemann reaction for isomer synthesis.

This protocol is based on the synthesis from o-chlorophenol.[\[10\]](#)

- Reaction Setup: In a 3 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, warm a solution of sodium hydroxide (266 g in 1000 ml water) to 60°C.
- Substrate Addition: Add o-chlorophenol (126 g, 0.98 mol).
- Reagent Addition: Slowly add chloroform (262 g, 2.20 mol) over a one-hour period while maintaining the temperature at 60°C.
 - Expertise & Experience: The reaction is biphasic, requiring vigorous stirring to facilitate interaction between the aqueous phenoxide and the chloroform.[\[14\]](#)[\[15\]](#) The slow addition of chloroform is crucial to control the exothermic reaction and prevent thermal runaway.[\[15\]](#)
- Reaction & Work-up: Stir at 60°C for two hours, then increase to 80°C for sixteen hours. Distill off excess chloroform, acidify the mixture with 6 N sulfuric acid, and then steam distill.
- Isolation & Purification: Extract the distillate with ether. The resulting oil contains a mixture of 3-chloro-2-hydroxybenzaldehyde and **3-chloro-4-hydroxybenzaldehyde**. The 4-hydroxy isomer can be precipitated by adding hexane. Evaporation of the hexane filtrate yields the desired 3-chloro-2-hydroxybenzaldehyde.[\[10\]](#)
 - Trustworthiness: This separation procedure relies on the differential solubility of the two isomers in hexane, a direct consequence of their different crystal packing and polarity stemming from the intramolecular vs. intermolecular hydrogen bonding possibilities.

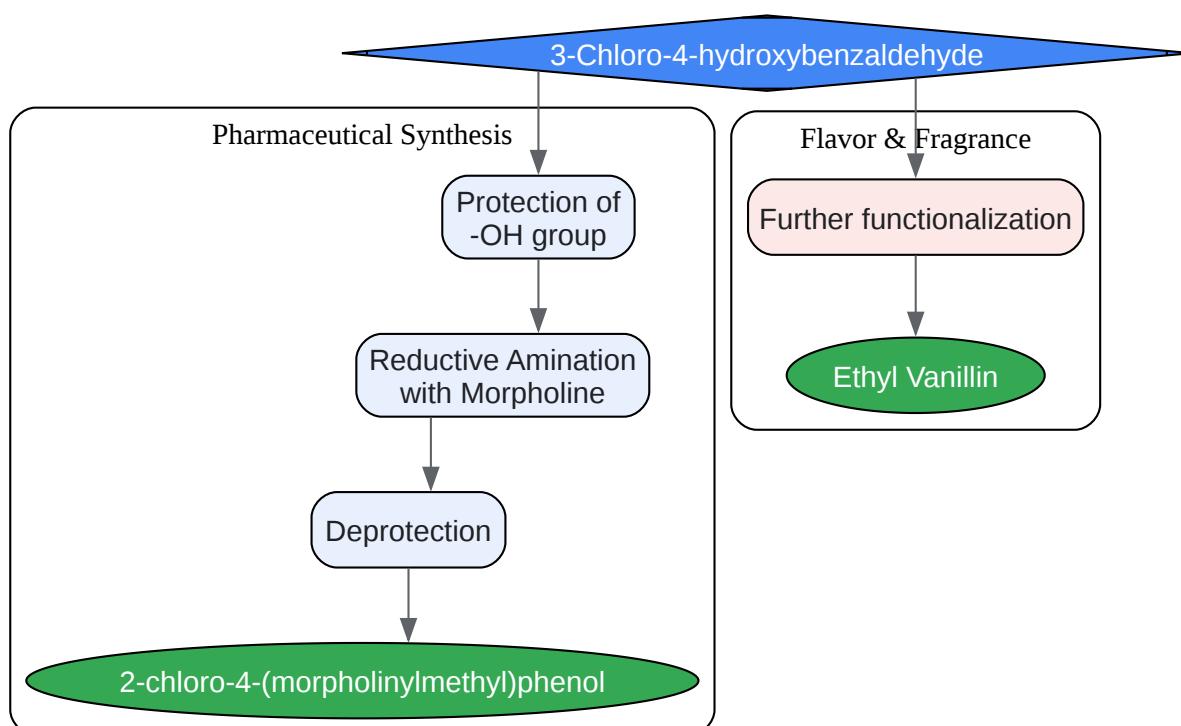
Applications in Pharmaceutical and Chemical Synthesis

The true value of these compounds lies in their role as versatile intermediates. The aldehyde and hydroxyl groups provide two reactive handles for a multitude of subsequent transformations.

Key Derivatives of 3-Chloro-4-hydroxybenzaldehyde

This compound is a cornerstone for producing more complex molecules.[\[2\]](#)

- Pharmaceuticals: It serves as a building block for drugs with potential anti-inflammatory and antimicrobial activities.[1] A notable example is its use in synthesizing 2-chloro-4-(morpholinylmethyl)phenol, a key intermediate for compounds like the antibacterial drug Linezolid.[2]
- Flavors & Fragrances: It is a precursor in the production of ethyl vanillin, highlighting its importance in the fragrance industry.[1][2]
- Agrochemicals: It is applied in the synthesis of specialized compounds for crop protection.[1]
- Advanced Materials: It is used to create electrochemically active ferrocenyl hydrazone compounds, which have applications in materials science and medicine due to their unique redox properties.[2]



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Caption: Key downstream applications of **3-chloro-4-hydroxybenzaldehyde**.

Safety and Handling

Scientific integrity demands a rigorous approach to safety. **3-Chloro-4-hydroxybenzaldehyde** is classified as a hazardous chemical.

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[3][16][17]
 - H315: Causes skin irritation.[3][16][17][18]
 - H317: May cause an allergic skin reaction.[3][16][17]
 - H318/H319: Causes serious eye damage/irritation.[3][16][17][18]
 - H335: May cause respiratory irritation.[16][18]
- Recommended Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles or face shield.[4][18]
 - Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4][18]
 - Respiratory Protection: Use only in a well-ventilated area or with a fume hood. For handling large quantities or creating dust, a dust mask (e.g., N95) is recommended.[4][18]
 - Skin and Body Protection: Lab coat and appropriate protective clothing.[18]
- Handling and Storage:
 - Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][18]
 - Keep in a dark place as the compound is noted to be air/light sensitive.[6][19]
 - Avoid breathing dust and avoid contact with skin and eyes.[18]

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